molecular formula C12H12N2O4 B15056925 Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Cat. No.: B15056925
M. Wt: 248.23 g/mol
InChI Key: LHFIPKVDQRIBIW-UHFFFAOYSA-N
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Description

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a heterocyclic compound that features both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl 5-formylfuran-2-carboxylate under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, alcohol derivatives, and substituted pyrazoles, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,3-dimethyl-1H-pyrazole-4-carbonyl)furan-2-carboxylate
  • Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is unique due to the specific positioning of the pyrazole and furan rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and synthetic applications compared to its analogs .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-7-6-8(13-14(7)2)11(15)9-4-5-10(18-9)12(16)17-3/h4-6H,1-3H3

InChI Key

LHFIPKVDQRIBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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